![molecular formula C8H11NO3 B3033340 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017472-80-8](/img/structure/B3033340.png)
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
“1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular weight of 169.18 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid” is represented by the InChI code:1S/C8H11NO3/c10-7-6 (8 (11)12)3-4-9 (7)5-1-2-5/h5-6H,1-4H2, (H,11,12)
. Physical And Chemical Properties Analysis
“1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid” is a powder at room temperature . It has a molecular weight of 169.18 .Scientific Research Applications
Antibacterial and Antifungal Properties
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid exhibits antimicrobial activity against several pathogens. Research has focused on its effectiveness against strains such as:
Proline Derivatives and Drug Discovery
Pyrrolidine derivatives, including proline analogs, play a crucial role in drug discovery. Researchers have explored the synthesis and functionalization of pyrrolidine rings. 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid could serve as a versatile scaffold for novel drug candidates. Its unique structure may contribute to the development of proline-based drugs .
Organocatalytic Reactions
The compound’s synthetic versatility allows for the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. This method enables concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. Such reactions have implications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antimicrobial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid . For instance, the presence of reactive oxygen species (ROS) can influence the oxidation processes .
properties
IUPAC Name |
1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-7-6(8(11)12)3-4-9(7)5-1-2-5/h5-6H,1-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBAWQAZRPIKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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